molecular formula C22H41NO3 B1164952 Coco dimethylamine oxide CAS No. 61788-90-7

Coco dimethylamine oxide

Cat. No.: B1164952
CAS No.: 61788-90-7
InChI Key:
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Description

Coco dimethylamine oxide, also known as this compound, is a useful research compound. Its molecular formula is C22H41NO3. The purity is usually 95%.
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Scientific Research Applications

Lithium-Ion Batteries

Coco dimethylamine oxide (CoCO3) has shown potential in improving the performance of lithium-ion batteries (LIBs). A study by Wang et al. (2020) demonstrated the use of a precipitant-free hydrothermal method to create a spindle-like CoCO3/reduced graphene oxide (S-CoCO3/rGO) hybrid anode. This anode showcased enhanced lithium-storage performance, including high-rate reversible capacities and excellent capacity retention over 2000 cycles (Wang et al., 2020).

Nanomaterials and Catalysts

This compound has been pivotal in the growth of uniform cobalt carbonate (CoCO3) crystals, which upon conversion to mesoporous Co3O4, are used for gas-sensing applications (Li et al., 2009). Additionally, CoCO3 and cobalt oxide/graphene aerogel composite anodes have been synthesized for high-performance Li-ion batteries, showcasing excellent specific capacities and electrochemical performances (Li et al., 2009) (Garakani et al., 2014).

Graphene Modification

Research by Bosch-Navarro et al. (2013) highlighted the utilization of dimethylamine molecules derived from the decomposition of dimethylformamide to modify graphene layers, serving as anchoring points for gold nanoparticles, indicating the versatile applications of this compound in material science (Bosch-Navarro et al., 2013).

CO2 Reduction

This compound has been involved in studies exploring CO2 reduction. Chang et al. (2018) predicted the thermodynamic favorability of COCO dimerization on a mixed-valence copper oxide surface, highlighting the material's potential in stabilizing charge-separated intermediates for CO2 reduction (Chang et al., 2018).

Hydrogen Liberation

Research by Sen et al. (2017) reported the use of graphene oxide-supported monodispersed RuPtNi nanomaterials as catalysts for dimethylamine borane dehydrogenation, showcasing their record catalytic activity at low temperatures and high turnover frequency, suggesting the role of this compound in enhancing catalytic processes (Sen et al., 2017).

Mechanism of Action

Target of Action

Coco Dimethylamine Oxide, also known as COCO-DMAO, is an organic compound . It is primarily used as a surfactant, which means its primary targets are surfaces where it reduces the surface tension .

Mode of Action

This compound is a nonionic or amphoteric surfactant . When formulated with acids, the amine oxide can behave as a cationic surfactant but in neutral or alkaline conditions, it will behave as a nonionic surfactant .

Biochemical Pathways

It is widely used in organic synthesis . One of its main uses is as an oxidizing agent, capable of oxidizing many organic substances, including sulfides, amines, and alkenes . It can also be used as a stereoselective catalyst and catalyst intermediate, as well as an additive in certain polymers .

Pharmacokinetics

As a surfactant, it is known to have good compatibility, which means it can be used in a wide variety of products .

Result of Action

This makes it useful in a variety of applications, including as a foam booster and detergent in dishwashing detergents, laundry detergents, all-purpose cleaning agents, liquid bleach products, shampoos, bubble baths, and hair conditioners . It is also used as a foam stabilizer for rubber and polymer industries .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, when formulated with acids, it can behave as a cationic surfactant, but in neutral or alkaline conditions, it behaves as a nonionic surfactant . It is also readily biodegradable, which means it has a low environmental impact . In terms of storage, it can be stored for at least 1 year when stored indoors at temperatures below 40ºC and in closed original containers .

Safety and Hazards

  • Serious Eye Damage : Classified as Category 1 (severe eye damage) .

Biochemical Analysis

Biochemical Properties

Coco dimethylamine oxide plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic and electrostatic interactions. These interactions can alter the structure and function of proteins, affecting their activity and stability. For instance, this compound can enhance the activity of certain enzymes by stabilizing their active conformations or by facilitating the formation of enzyme-substrate complexes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell membrane properties, affecting membrane fluidity and permeability. This modulation can impact the function of membrane-bound receptors and transporters, leading to changes in cell signaling and nutrient uptake. Additionally, this compound has been shown to affect gene expression by altering the transcriptional activity of certain genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites or by inducing conformational changes that reduce their catalytic efficiency . Additionally, it can affect gene expression by interacting with transcription factors or by modifying chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under neutral and alkaline conditions but can degrade in acidic environments. Over time, this degradation can lead to a reduction in its surfactant properties and its ability to modulate cellular functions. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions by stabilizing cell membranes and promoting nutrient uptake. At high doses, this compound can exhibit toxic effects, including cell membrane disruption and cytotoxicity. These adverse effects are dose-dependent and can lead to tissue damage and organ dysfunction in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism. For example, this compound can enhance the activity of lipases, leading to increased lipid breakdown and energy production. Additionally, it can influence metabolite levels by altering the balance between anabolic and catabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can exert its effects on protein processing and trafficking. The distribution of this compound within tissues can also be influenced by its binding to extracellular matrix components, affecting its localization and activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cell membrane, endoplasmic reticulum, and Golgi apparatus. Its activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. For instance, in the endoplasmic reticulum, this compound can affect protein folding and processing, while in the Golgi apparatus, it can influence protein glycosylation and trafficking .

Properties

{ "Design of Synthesis Pathway": "The synthesis of Coco dimethylamine oxide can be achieved through quaternization of dimethylamine with coconut oil fatty acids. This is a straightforward and efficient method that yields high purity products.", "Starting Materials": [ "Coconut oil fatty acids", "Dimethylamine", "Methanol", "Hydrochloric acid" ], "Reaction": [ "The first step is the quaternization of dimethylamine with coconut oil fatty acids. This reaction is carried out in methanol and requires the use of hydrochloric acid as a catalyst.", "The resulting product is then purified through a series of washing and drying steps to remove any impurities.", "The final product is a white to yellowish liquid that is soluble in water and has a characteristic odor." ] }

CAS No.

61788-90-7

Molecular Formula

C22H41NO3

Synonyms

Dimethylcocoamine oxides, Aromox DMC(TM), Mackamine CO(TM)

Origin of Product

United States

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